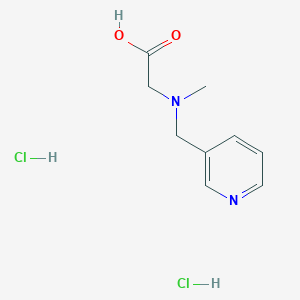

N-Methyl-N-(3-pyridinylmethyl)glycine dihydrochloride

Description

N-Methyl-N-(3-pyridinylmethyl)glycine dihydrochloride (C₉H₁₄Cl₂N₂O₂, MW 253.13) is a glycine derivative featuring a methyl group and a 3-pyridinylmethyl substituent on the nitrogen atom, with two hydrochloride counterions enhancing its solubility . This compound is cataloged under Ref.

Properties

IUPAC Name |

2-[methyl(pyridin-3-ylmethyl)amino]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-11(7-9(12)13)6-8-3-2-4-10-5-8;;/h2-5H,6-7H2,1H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKQZBYYPJJIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=CC=C1)CC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Methyl-N-(3-pyridinylmethyl)glycine dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with methylamine and acetic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .

Chemical Reactions Analysis

N-Methyl-N-(3-pyridinylmethyl)glycine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-Methyl-N-(3-pyridinylmethyl)glycine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-pyridinylmethyl)glycine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers: Pyridinylmethyl Substituents

- N-Methyl-N-(4-pyridinylmethyl)glycine Dihydrochloride (CAS: 915922-64-4):

- Structural difference: Pyridine ring substitution at the 4-position instead of 3.

- Properties: Molecular weight 253.12 (identical to the 3-isomer), but discontinued across all package sizes (1g–25g) . Discontinuation may reflect lower stability, demand, or synthetic challenges compared to the 3-isomer.

- N-Methyl-N-(2-pyridinylmethyl)glycine Dihydrochloride Hydrate: Structural difference: 2-pyridinylmethyl group and hydrate form. The hydrate form indicates hygroscopicity, requiring stricter storage conditions compared to the anhydrous 3-isomer .

Piperidine-Based Analog

N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine Dihydrochloride (CAS: 859833-23-1):

- Structural difference: Replaces the 3-pyridinylmethyl group with a benzyl-piperidine moiety.

- Properties: Higher molecular weight (291.25) and melting point (239–240°C) , suggesting greater thermal stability. The piperidine group introduces basicity, which may influence pharmacokinetics or receptor interactions compared to the aromatic pyridine group.

Polyamine Derivatives

- Cadaverine Dihydrochloride and Spermidine Trihydrochloride :

- Structural difference: Linear polyamines with multiple amine groups.

- Properties: Higher charge density (e.g., spermidine has three HCl groups) increases solubility but may reduce membrane permeability. These compounds are associated with cellular processes like growth and apoptosis, whereas the glycine derivative likely serves as a specialized ligand or enzyme modulator .

Physicochemical and Functional Comparisons

Molecular Weight and Solubility

Commercial Availability and Pricing

- N-Methyl-N-(3-pyridinylmethyl)glycine : Discontinued or inquiry-only (CymitQuimica) .

- Piperidine-Benzyl Analog : JPY 38,700 per gram (Kanto Reagents) , reflecting synthetic complexity.

- Polyamines (e.g., cadaverine) : Widely available (Sigma-Aldridch), lower cost due to bulk use in research .

Research and Application Insights

- Biological Activity : The 3-pyridinylmethyl group may enhance binding to nicotinic acetylcholine receptors or metalloenzymes due to the nitrogen's orientation, unlike 2- or 4-isomers .

- Synthetic Utility : The dihydrochloride form improves water solubility for in vitro assays, contrasting with neutral glycine derivatives like N,N-Di(2-hydroxyethyl)glycine (), which rely on hydroxyl groups for hydrophilicity.

Biological Activity

N-Methyl-N-(3-pyridinylmethyl)glycine dihydrochloride (NMPG) is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores the biological activity of NMPG, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

NMPG is characterized by its molecular formula , with a molecular weight of approximately 253.12 g/mol. The structure includes a pyridine ring attached to a glycine moiety, which contributes to its pharmacological properties. The presence of the pyridine nitrogen allows for interaction with various biological targets, particularly neurotransmitter receptors.

NMPG has been identified primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity, learning, and memory processes. By blocking the binding of glutamate to the NMDA receptor, NMPG may modulate neuronal excitability and has been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Neuroprotection

Research indicates that NMPG may offer neuroprotective benefits by mitigating excitotoxicity associated with excessive glutamate signaling. This property is particularly relevant in the context of neurodegenerative diseases where glutamate-induced neuronal death is a concern .

Anticonvulsant Potential

Initial studies have suggested that NMPG could possess anticonvulsant properties. Animal models have shown promise in managing seizure activity, although further investigations are required to elucidate the underlying mechanisms and establish clinical efficacy .

Case Studies and Experimental Data

- Neurodegenerative Disease Models : In animal studies, NMPG administration resulted in reduced neuronal loss and improved cognitive function in models of Alzheimer’s disease. This suggests that the compound may help preserve synaptic integrity under pathological conditions .

- Epilepsy Models : Preliminary data from seizure models indicate that NMPG can reduce seizure frequency and severity, supporting its potential as an anticonvulsant agent .

- Pharmacokinetics : Studies on the pharmacokinetic profile of NMPG suggest favorable absorption and distribution characteristics, which are essential for therapeutic applications .

Comparative Analysis with Related Compounds

To understand the uniqueness of NMPG, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methyl-N-(3-pyridinylmethyl)glycine dihydrochloride | Pyridine ring at 3-position | Potentially different receptor selectivity |

| N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride | Pyridine ring at 4-position | Explored for similar neuroprotective effects |

| N-Ethyl-N-(4-pyridinylmethyl)glycine dihydrochloride | Ethyl group instead of methyl | Different pharmacokinetic profile |

This table illustrates how slight variations in structure can lead to significant differences in biological activity and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.